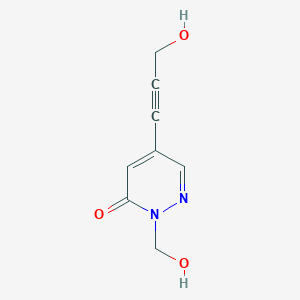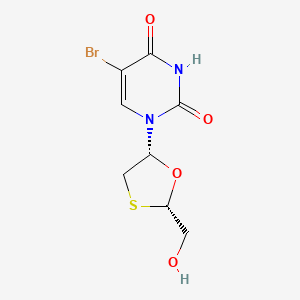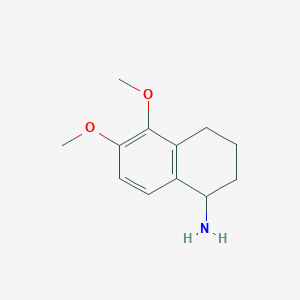
2-(2-(Perchlorophenyl)pyrimidin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid typically involves the condensation of a perchlorophenyl derivative with a pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can modulate receptor activity by binding to receptor sites and altering the signaling pathways.
Comparaison Avec Des Composés Similaires
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can be compared with other pyrimidine derivatives to highlight its uniqueness:
Similar Compounds: Pyrido[2,3-d]pyrimidine derivatives, pyrimidino[4,5-d][1,3]oxazine derivatives.
Uniqueness: The presence of the perchlorophenyl group in 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C12H5Cl5N2O2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H5Cl5N2O2/c13-7-6(8(14)10(16)11(17)9(7)15)12-18-2-4(3-19-12)1-5(20)21/h2-3H,1H2,(H,20,21) |
Clé InChI |
VUYZLMJJBCKMQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)








![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)

